Poligalasaponina F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

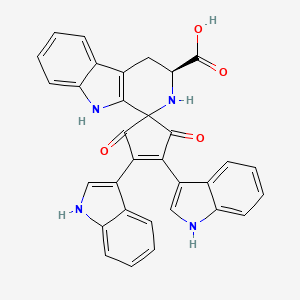

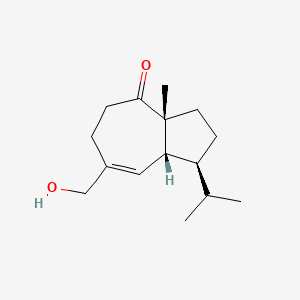

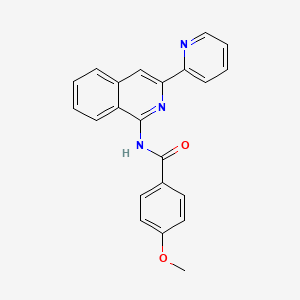

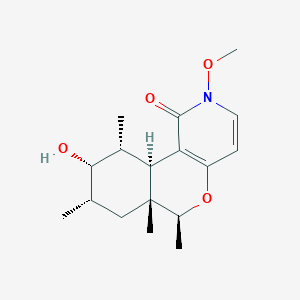

Polygalasaponin F (PGSF) is an oleanane-type triterpenoid saponin extracted from Polygala japonica . It has been demonstrated to have diverse biological activities .

Synthesis Analysis

PGSF is a natural product commonly found in plants such as Polygala japonica . The common preparation method of PGSF involves chopping and soaking the plant in a solvent, followed by filtration and concentration to obtain an extract of PGSF .

Molecular Structure Analysis

The molecular formula of PGSF is C53H86O23 . It has an average mass of 1091.236 Da and a monoisotopic mass of 1090.556030 Da .

Chemical Reactions Analysis

PGSF appears to augment protection against Influenza A Virus (IAV) infection in mice via attenuation of pulmonary inflammatory responses. Its effect on IAV-induced pulmonary inflammation was associated with suppression of Raf/MEK/ERK and NF-κB expressions .

Physical And Chemical Properties Analysis

PGSF is a white crystalline powder, soluble in water and alcohol solvents . .

Aplicaciones Científicas De Investigación

Mejora de la Potenciación a Largo Plazo (LTP)

Se ha descubierto que la poligalasaponina F (PGSF) induce la potenciación a largo plazo (LTP) en el giro dentado del hipocampo (DG) de ratas anestesiadas . La LTP es una mejora duradera en la transmisión de señales entre dos neuronas que resulta de estimularlas sincrónicamente. Es uno de los varios fenómenos subyacentes a la plasticidad sináptica, la capacidad de las sinapsis químicas para cambiar su fuerza .

Activación de los Receptores NMDA

La mejora de la LTP por PGSF está mediada por la activación de los receptores NMDA . Los receptores NMDA, o receptores de N-metil-D-aspartato, son un tipo de receptor ionotrópico de glutamato que permiten que las señales eléctricas pasen entre las neuronas del cerebro y la médula espinal. Por esta razón, son cruciales para la formación de la memoria y el aprendizaje .

Participación en las vías de señalización CaMKII, ERK y CREB

PGSF induce la LTP a través de las vías de señalización CaMKII, ERK y CREB . Estas vías participan en una variedad de procesos celulares, incluido el crecimiento celular, la diferenciación y la supervivencia. La activación de estas vías por PGSF sugiere posibles aplicaciones en enfermedades neurodegenerativas donde estas vías a menudo se interrumpen .

Inhibición de la apoptosis neuronal

La investigación ha demostrado que PGSF puede inhibir la apoptosis neuronal inducida por la privación de oxígeno-glucosa y la reoxigenación . La apoptosis, o muerte celular programada, es una parte normal del crecimiento y desarrollo, pero la apoptosis excesiva puede conducir a enfermedades neurodegenerativas. Al inhibir la apoptosis neuronal, PGSF podría usarse potencialmente para tratar estas afecciones .

Activación de la vía PI3K/Akt

Se ha descubierto que PGSF previene la lesión inducida por la privación de oxígeno-glucosa y la reoxigenación a través de la activación de la vía de señalización PI3K/Akt . Esta vía participa en procesos celulares como el crecimiento celular, la proliferación, la diferenciación, la motilidad, la supervivencia y el tráfico intracelular, lo que la convierte en un factor clave en el cáncer .

Regulación de Bcl-2, Bax y Caspasa-3

PGSF puede aumentar la expresión de Bcl-2/Bax y disminuir la expresión de caspasa-3 en las células . Estas proteínas participan en la regulación de la apoptosis, siendo Bcl-2 y Bax proteínas antiapoptóticas y proapoptóticas respectivamente, y la caspasa-3 una proteína ejecutor en la apoptosis celular .

Mecanismo De Acción

Target of Action

Polygalasaponin F, an oleanane-type triterpenoid saponin extracted from Polygala japonica, primarily targets the Toll-like Receptor 4 (TLR4) and the Thioredoxin-interacting protein/NOD-, LRR-, and pyrin domain-containing protein 3 (TXNIP/NLRP3) inflammatory pathway . These targets play a crucial role in the regulation of inflammatory responses and neuroinflammation .

Mode of Action

Polygalasaponin F interacts with its targets by regulating the TLR4-PI3K/AKT-NF-kB signaling pathway . This interaction results in a decrease in the release of the inflammatory cytokine tumor necrosis factor α (TNFa), thereby reducing neuroinflammatory cytokine secretion .

Biochemical Pathways

The primary biochemical pathway affected by Polygalasaponin F is the TLR4-PI3K/AKT-NF-kB signaling pathway . This pathway is crucial for the regulation of immune and inflammatory responses. Polygalasaponin F also impacts the TXNIP/NLRP3 inflammatory pathway , which plays a significant role in neuroinflammation and neuronal apoptosis.

Result of Action

The action of Polygalasaponin F results in a reduction of neuroinflammatory cytokine secretion . It also ameliorates middle cerebral artery occlusion-induced focal ischemia/reperfusion injury in rats . This is achieved through the down-regulation of protein expressions of TXNIP, NLRP3, ASC, cleaved caspase-1, IL-1β, and IL-18 in MCAO-induced focal ischemia rats . Moreover, Polygalasaponin F treatment inhibits apoptosis and reduces the levels of ROS, inflammatory cytokine, and TXNIP/NLRP3 pathway-related proteins .

Action Environment

The action of Polygalasaponin F can be influenced by various environmental factors. For instance, oxygen-glucose deprivation and reoxygenation (OGD/R) conditions can affect the efficacy of Polygalasaponin F . .

Safety and Hazards

PGSF is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCOPNSCZLBLD-JKVIPCSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of Polygalasaponin F and its downstream effects?

A1: Polygalasaponin F (PS-F) exhibits its neuroprotective, anti-inflammatory, and cardioprotective effects through a variety of mechanisms:

- Inhibition of Apoptosis: PS-F protects neurons against apoptosis induced by various insults like oxygen-glucose deprivation/reperfusion (OGD/R) [, , ], glutamate excitotoxicity [], and rotenone toxicity []. It achieves this by:

- Modulating Bcl-2 family proteins: PS-F upregulates the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax and caspase-3 [, , ].

- Maintaining Mitochondrial Membrane Potential: PS-F preserves mitochondrial membrane potential, preventing the release of cytochrome c and subsequent activation of the caspase cascade [, ].

- Anti-inflammatory Action: PS-F reduces the production of inflammatory cytokines like TNF-α and nitric oxide (NO) by:

- Inhibiting NF-κB pathway: PS-F blocks the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes [, ].

- Modulating TLR4-PI3K/Akt signaling: PS-F appears to exert its anti-inflammatory effects by interacting with the TLR4-PI3K/Akt pathway, ultimately leading to decreased NF-κB activation [].

- Cardioprotection: PS-F shows promise in protecting against ischemic myocardial injury []:

Q2: What is known about the structural characteristics of Polygalasaponin F?

A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Polygalasaponin F, they consistently classify it as an oleanane-type triterpenoid saponin []. This classification suggests a structure comprised of:

Q3: How does Polygalasaponin F affect long-term potentiation in the hippocampus?

A: Research suggests that PS-F can induce long-term potentiation (LTP) in the hippocampus of adult rats []. While the exact mechanisms are still under investigation, evidence points towards the involvement of N-methyl-D-aspartate (NMDA) receptor activation []. This finding highlights the potential of PS-F in enhancing synaptic plasticity, a crucial process for learning and memory.

Q4: What are the pharmacokinetic properties of Polygalasaponin F?

A: A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been conducted to evaluate the pharmacokinetics of PS-F in rats []. While the specific details of absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstract, the development and validation of a sensitive and accurate analytical method pave the way for detailed pharmacokinetic studies [].

Q5: What are the potential applications of Polygalasaponin F based on the research?

A5: The diverse pharmacological activities of PS-F make it a promising candidate for therapeutic development, particularly for neurological, inflammatory, and cardiovascular conditions.

- Neurological Disorders: Its neuroprotective effects against various insults suggest potential in conditions like stroke, Alzheimer's disease, and Parkinson's disease [, , , ].

- Inflammatory Diseases: The anti-inflammatory properties of PS-F, particularly its ability to suppress TNF-α, hold promise for inflammatory diseases [, ].

- Cardiovascular Diseases: Its protective effects against ischemic myocardial injury and potential benefits for liver and kidney function warrant further exploration for cardiovascular applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)